[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid
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Overview
Description
The compound is a boronic acid derivative of 3,5-dimethyl-1H-pyrazole . Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom. They are commonly used in organic chemistry, particularly in Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl (benzene) ring attached to a boronic acid group and a 3,5-dimethyl-1H-pyrazole group .Chemical Reactions Analysis
Boronic acids are known to undergo several types of reactions, including condensation with amines or alcohols, oxidation, and reduction. They are also used in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Synthesis of Asymmetric Imines and Metal Complexes
- J. Olguín and S. Brooker (2011) developed synthetic methodologies for generating 4-phenyl-1H-pyrazoles. These compounds facilitate access to new asymmetric imine ligands and mixed metal polynuclear complexes.
Idiopathic Pulmonary Fibrosis Treatment
- A study by Niall A. Anderson et al. (2016) details the synthesis of a compound, including [3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid, as a potential treatment for Idiopathic Pulmonary Fibrosis, now in Phase I clinical trials.
Phosphorescent and Mechanoluminescent Materials
- Research by Kai Zhang et al. (2018) shows that cyclic esterification of aryl boronic acids, including this compound, can screen organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials.
Synthesis of Metallomacrocyclic Complexes
- A study by M. Guerrero et al. (2008) involves synthesizing new 3,5-dimethylpyrazolic hybrid ligands for creating monomeric or dimeric palladium(II) complexes, which can have potential applications in various fields of chemistry.
CO2 Hydration Activities
- Research by M. Verma et al. (2021) explored the CO2 hydration activities of various boronic acids, including [3-methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acid, to develop biomimetic mechanisms for carbon capture.
Mechanism of Action
Target of Action
The primary target of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in various biological processes, including cell migration, differentiation, and survival .
Mode of Action
The compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction is characterized by a long dissociation half-life and a high binding affinity, as evidenced by a pKi value of 11 in a radioligand binding assay
Pharmacokinetics
The compound exhibits pharmacokinetic properties commensurate with inhaled dosing by nebulization . It has a very high solubility in saline at pH 7 (>71 mg/mL), which suggests good bioavailability . .
Result of Action
Its high affinity for the αvβ6 integrin suggests that it may influence cellular processes mediated by this integrin, such as cell adhesion, migration, and survival .
Future Directions
The use of boronic acids in organic synthesis is a well-established field with many potential future directions. These could include the development of new synthetic methods, the synthesis of new boronic acid derivatives, and the exploration of new applications in areas such as medicinal chemistry .
Properties
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-8-6-9(2)14(13-8)11-5-3-4-10(7-11)12(15)16/h3-7,15-16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSKBRQNRWKHSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C(=CC(=N2)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025735-46-9 |
Source
|
Record name | [3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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